5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves several steps. One common method includes the reaction of 5-bromonicotinic acid with (1-ethylpyrrolidin-2-yl)methanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)nicotinamide can be compared with similar compounds such as:
5-Bromo-N-((1-methylpyrrolidin-2-yl)methyl)nicotinamide: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
Properties
Molecular Formula |
C13H18BrN3O |
---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18BrN3O/c1-2-17-5-3-4-12(17)9-16-13(18)10-6-11(14)8-15-7-10/h6-8,12H,2-5,9H2,1H3,(H,16,18) |
InChI Key |
ZCASORRGQJQDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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